

Synthesis of Methyl 2-methoxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-methoxy-6-methylbenzoate*

Cat. No.: *B1297912*

[Get Quote](#)

Application Notes: Synthesis of Methyl 2-methoxy-6-methylbenzoate

Introduction

The synthesis of **Methyl 2-methoxy-6-methylbenzoate** from Methyl 2-hydroxy-6-methylbenzoate is a classic example of Williamson ether synthesis. This reaction is fundamental in organic chemistry for forming an ether linkage by reacting an alkoxide with an alkyl halide.^{[1][2]} In this specific application, the phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate, in an SN2 reaction to yield the desired methoxy ether product.^{[2][3]}

This transformation is crucial for professionals in drug development and medicinal chemistry, as the conversion of a hydroxyl group to a methoxy group can significantly alter a molecule's physicochemical properties. These changes include lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn affect the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The protocol detailed below provides a robust method for achieving this methylation with high yield and purity.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[\[2\]](#) The process involves two main steps:

- Deprotonation: A base, typically sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl group of Methyl 2-hydroxy-6-methylbenzoate to form a sodium phenoxide intermediate.
- Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). This displaces the leaving group (sulfate) and forms the C-O ether bond, yielding **Methyl 2-methoxy-6-methylbenzoate**.

Experimental Protocols

Protocol 1: Methylation of Methyl 2-hydroxy-6-methylbenzoate

This protocol is adapted from a documented synthesis process for 2-methoxy-6-methylbenzoic acid, where the methylation of the ester is a key intermediate step.[\[3\]](#)

Materials and Reagents:

- Methyl 2-hydroxy-6-methylbenzoate (Starting Material)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Sodium hydroxide (NaOH), 30% aqueous solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Round-bottom flask with a magnetic stirrer

- Reflux condenser
- Dropping funnel
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the crude Methyl 2-hydroxy-6-methylbenzoate.
- Addition of Methylating Agent: Add dimethyl sulfate (2.2 equivalents) to the flask.
- Initiation of Reaction: Begin stirring and heat the mixture to a temperature between 30-45°C.
[3]
- Base Addition: Slowly add a 30% aqueous solution of sodium hydroxide (4.0 equivalents) dropwise using a dropping funnel, ensuring the temperature is maintained within the 30-45°C range.
- Reaction Monitoring: After the addition of NaOH is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
- Extraction: Add deionized water and ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. The aqueous layer is then extracted with ethyl acetate.[3]
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary

evaporator to obtain the crude **Methyl 2-methoxy-6-methylbenzoate**.

- Purification (Optional): The crude product can be further purified by column chromatography or distillation if required to achieve higher purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Parameter	Value	Reference
Starting Material	Methyl 2-hydroxy-6-methylbenzoate	[3]
Methylating Agent	Dimethyl Sulfate	[3]
Base	30% Sodium Hydroxide (aq)	[3]
Molar Ratio (Base:Substrate)	4.0 eq.	[3]
Molar Ratio (Agent:Substrate)	2.2 eq.	[3]
Reaction Temperature	30-45 °C	[3]
Reaction Time	1-2 hours	[3]
Reported Purity (HPLC)	99.56%	[4]

| Yield | Not explicitly stated for this step, but subsequent hydrolysis step reports a 95.3% yield based on the crude methylated product.[3] |

Table 2: Physicochemical Properties of Reactant and Product

Property	Methyl 2-hydroxy-6-methylbenzoate	Methyl 2-methoxy-6-methylbenzoate
IUPAC Name	methyl 2-hydroxy-6-methylbenzoate	methyl 2-methoxy-6-methylbenzoate
CAS Number	33528-09-5 [5] [6] [7]	79383-44-1 [4]
Molecular Formula	C ₉ H ₁₀ O ₃ [5] [6] [7]	C ₁₀ H ₁₂ O ₃ [4]
Molecular Weight	166.17 g/mol [6]	180.20 g/mol [4]
Appearance	Solid	Not Available

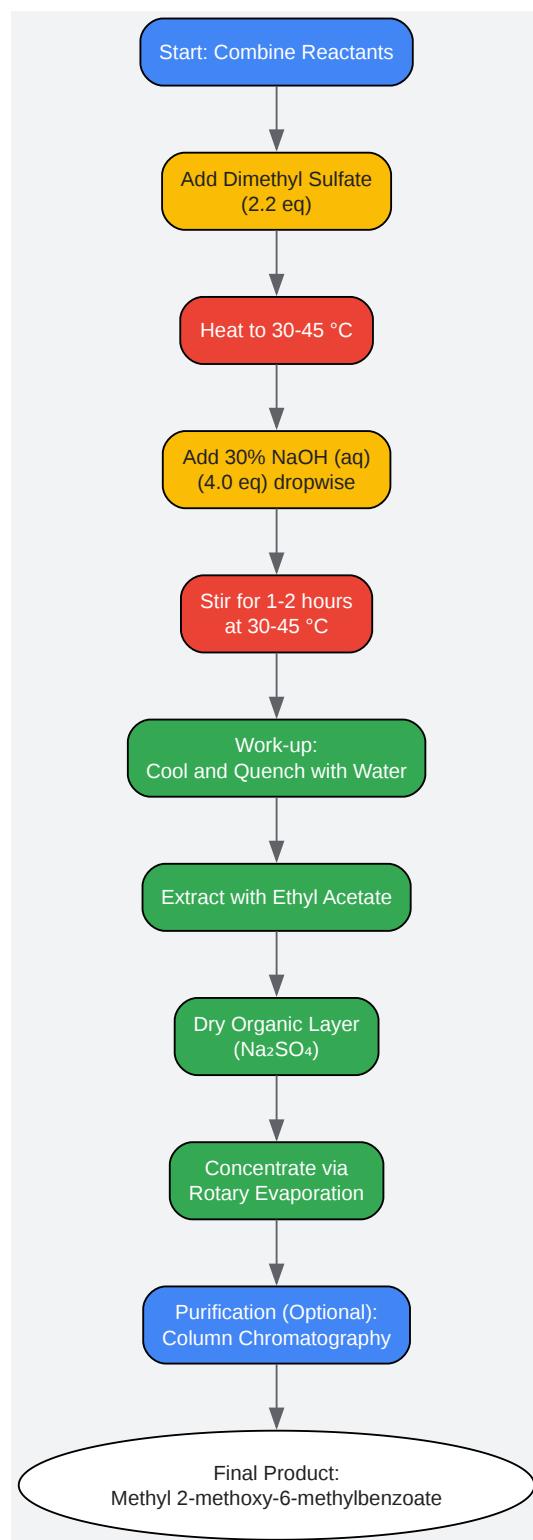

| Purity | 97% | 99.56%[\[4\]](#) |

Table 3: Spectroscopic Data for Product Characterization (Exemplar Data for Methyl 2-methoxybenzoate) Note: Specific experimental data for the 6-methyl derivative is not widely available. The following data for the closely related Methyl 2-methoxybenzoate (CAS 606-45-1) is provided as a reference for expected spectral features.

Spectroscopic Technique	Characteristic Peaks / Features	Reference
¹ H NMR (CDCl ₃ , 90 MHz)	δ (ppm): Aromatic protons, methoxy group protons (~3.8-3.9 ppm), ester methyl protons (~3.9 ppm).	[8]
¹³ C NMR (CDCl ₃)	δ (ppm): Carbonyl carbon (~166 ppm), aromatic carbons, methoxy carbon, ester methyl carbon.	[8]
IR Spectroscopy (Liquid Film)	ν (cm ⁻¹): C=O stretch (~1730 cm ⁻¹), C-O stretch (ester, ~1250 cm ⁻¹), aromatic C-H stretch (~3000 cm ⁻¹), aliphatic C-H stretch.	[8][9]
Mass Spectrometry (EI)	m/z: Molecular ion peak [M] ⁺ at 166, characteristic fragmentation pattern.	[10][11]

Visualizations

Caption: Chemical scheme for the methylation of Methyl 2-hydroxy-6-methylbenzoate.

[Click to download full resolution via product page](#)

Caption: Workflow diagram for the synthesis of **Methyl 2-methoxy-6-methylbenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Methyl 2-hydroxy-6-methylbenzoate 97% | CAS: 33528-09-5 | AChemBlock [achemblock.com]
- 6. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Page loading... [guidechem.com]
- 9. brainly.com [brainly.com]
- 10. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]
- 11. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Synthesis of Methyl 2-methoxy-6-methylbenzoate from 2-hydroxy-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297912#synthesis-of-methyl-2-methoxy-6-methylbenzoate-from-2-hydroxy-6-methylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com